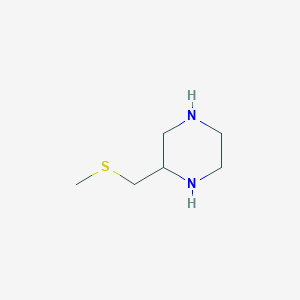

2-Methylsulfanylmethyl-piperazine

Description

Significance of Piperazine (B1678402) Scaffolds in Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in synthetic chemistry, particularly in the realm of drug discovery. rsc.orgmdpi.com Its prevalence is attributed to a combination of favorable physicochemical properties and versatile reactivity.

The two nitrogen atoms within the piperazine ring provide a high polar surface area and can act as both hydrogen bond donors and acceptors. researchgate.net These characteristics often lead to improved aqueous solubility and oral bioavailability of drug candidates, crucial parameters in pharmaceutical development. mdpi.comresearchgate.net Furthermore, the piperazine moiety is considered a "privileged scaffold," meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. researchgate.net

From a synthetic standpoint, the secondary amine functionalities of the piperazine ring offer straightforward handles for chemical modification. mdpi.com This allows for the facile introduction of a wide array of substituents, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. mdpi.com The chemical reactivity of piperazine-based synthons facilitates their incorporation into complex molecules, making them a versatile building block in the synthesis of novel compounds. mdpi.com

The structural flexibility of the piperazine ring, which typically exists in a chair conformation, can also be modulated through substitution, influencing the spatial arrangement of appended functional groups. This conformational aspect is critical for achieving precise molecular recognition at biological targets.

Role of Methylsulfanylmethyl Substituents in Molecular Design

The methylsulfanylmethyl group (-CH2SCH3) is a functional group that can impart unique properties to a parent molecule. The sulfur atom, being less electronegative than oxygen, introduces a soft, polarizable center. This can lead to different types of non-covalent interactions compared to its oxygen-containing counterpart, the methoxymethyl group (-CH2OCH3).

In molecular design, the methylsulfanylmethyl group can serve several purposes:

Modulation of Lipophilicity: The introduction of a sulfur-containing moiety can alter the lipophilicity of a compound, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.

Bioisosteric Replacement: The methylsulfanylmethyl group can be used as a bioisostere for other functional groups to explore structure-activity relationships and optimize biological activity.

Chelating Properties: The sulfur atom can act as a ligand for metal ions, suggesting potential applications in areas such as catalysis or the design of metal-binding agents.

Scope of Academic Inquiry for 2-Methylsulfanylmethyl-piperazine

The limited availability of specific research on this compound itself indicates that this compound represents a frontier for academic and industrial investigation. alchempharmtech.com The logical starting point for such inquiry would be the development of efficient and scalable synthetic routes to access this molecule. Given the known reactivity of piperazine, this could likely be achieved through the alkylation of a suitable piperazine precursor.

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its pKa values, solubility in various solvents, and conformational preferences. Such data would provide a fundamental understanding of the molecule's behavior and inform its potential applications.

The primary area of academic interest would likely be in medicinal chemistry. Based on the widespread use of piperazine derivatives in treating a range of conditions, from central nervous system disorders to infectious diseases and cancer, this compound could be investigated as a novel scaffold for the development of new therapeutic agents. researchgate.netnih.gov Research could focus on its potential as an inhibitor of various enzymes or as a ligand for specific receptors, with the methylsulfanylmethyl group potentially offering unique binding interactions.

Further academic inquiry could explore its use in materials science, for instance, as a building block for coordination polymers or functional materials, leveraging the potential metal-chelating properties of the sulfur atom.

Data Tables

Table 1: Properties of Parent Compound - Piperazine

| Property | Value | Reference |

| Molecular Formula | C4H10N2 | |

| Molecular Weight | 86.14 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 106 °C | |

| Boiling Point | 146 °C | |

| Water Solubility | Soluble | researchgate.net |

Table 2: Properties of Related Compound - 2-Methylpiperazine (B152721)

| Property | Value | Reference |

| Molecular Formula | C5H12N2 | chemicalbook.com |

| Molecular Weight | 100.16 g/mol | chemicalbook.com |

| Appearance | White to yellow crystalline powder | chemicalbook.com |

| Melting Point | 61-63 °C | chemicalbook.com |

| Boiling Point | 155 °C/763 mmHg | chemicalbook.com |

| Water Solubility | 78 g/100 mL (25 °C) | chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2S |

|---|---|

Molecular Weight |

146.26 g/mol |

IUPAC Name |

2-(methylsulfanylmethyl)piperazine |

InChI |

InChI=1S/C6H14N2S/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3 |

InChI Key |

MQXPHUDNQJRGRA-UHFFFAOYSA-N |

Canonical SMILES |

CSCC1CNCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylsulfanylmethyl Piperazine and Analogues

Strategies for Piperazine (B1678402) Ring Formation

The construction of the piperazine nucleus can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These methods range from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Intermolecular Cyclization Approaches

Intermolecular cyclization involves the reaction of two different molecules to form the piperazine ring. A common industrial method is the condensation of ethylenediamine (B42938) with a 1,2-dielectrophile, such as a diol. researchgate.net For instance, the reaction of ethylenediamine with ethylene (B1197577) glycol can yield piperazine. researchgate.net This approach is often catalyzed and can be performed under various conditions to optimize yield. researchgate.net

Another intermolecular strategy is the [3+3]-type dimerization of aziridines, although this method is limited by the specific structure of the starting materials. nih.gov The reaction of carbonyl and amine condensation partners, facilitated by organic photoredox catalysis, provides a versatile route to a broad range of piperazines. organic-chemistry.org This method involves direct substrate oxidation followed by a 6-endo-trig radical cyclization with an in situ generated imine. organic-chemistry.org

| Starting Materials | Catalyst/Conditions | Product | Reference |

| Ethylenediamine, Ethylene Glycol | Ru(CO)-PBu, Aprotic Solvent | Piperazine | researchgate.net |

| Carbonyl, Amine | Organic Photoredox Catalyst | Piperazine Derivative | organic-chemistry.org |

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of the piperazine ring from a single linear precursor containing the necessary functional groups. These methods are often advantageous for controlling the substitution pattern of the resulting piperazine. A prevalent approach is the cyclization of linear diamine precursors. nih.govmdpi.com For example, a highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org The required hydroamination substrates can be prepared from amino acids. organic-chemistry.org

Another notable intramolecular method is the reductive cyclization of dioximes. nih.gov This involves the sequential double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, which then undergo stereoselective catalytic reductive cyclization. nih.gov The proposed mechanism involves the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently hydrogenated to the piperazine product. nih.gov

| Precursor | Key Reaction Step | Product | Reference |

| Linear Diamine | Intramolecular Hydroamination | 2,6-Disubstituted Piperazine | organic-chemistry.org |

| Bis(oximinoalkyl)amine | Catalytic Reductive Cyclization | Substituted Piperazine | nih.gov |

N-Alkylation Pathways for Piperazine Synthesis

N-alkylation is a fundamental method for the synthesis and functionalization of piperazines. This can involve the direct alkylation of a pre-formed piperazine ring or the incorporation of N-alkyl groups during the ring-forming process. A simple approach involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net The direct N-monoalkylation of piperazine can be achieved by reacting a monopiperazinium salt with an alkylating agent. google.com

Reductive amination is another powerful tool for N-alkylation. For instance, the reaction of a piperazine derivative with an aldehyde or ketone in the presence of a reducing agent can introduce a variety of substituents onto the nitrogen atoms. nih.gov

| Piperazine Derivative | Alkylating/Acylating Agent | Conditions | Product | Reference |

| N-Acetylpiperazine | Alkyl Halide | Base, then Hydrolysis | N-Alkylpiperazine | researchgate.net |

| Monopiperazinium Salt | Alkylating Agent | Organic or Aqueous Solvent | N-Monoalkylated Piperazine | google.com |

| Secondary Piperazine | Aldehyde/Ketone | Reducing Agent | N-Alkylpiperazine | nih.gov |

Reduction of Diketopiperazine and Pyrazine Derivatives

The reduction of more oxidized heterocyclic precursors provides a common route to the piperazine scaffold. 2,5-Diketopiperazines, which are cyclic dipeptides, can be reduced to the corresponding piperazines. wikipedia.orgbaranlab.org The reduction of the carbonyl groups of chiral 2,5-diketopiperazines using reducing agents like lithium aluminum hydride (LiAlH₄) cleanly affords chiral piperazines. wikipedia.org

Similarly, pyrazines, which are the aromatic analogues of piperazines, can be hydrogenated to yield piperazines. acs.org The electrochemical reduction of pyrazines has also been investigated and generally leads to the fully reduced piperazine ring. cdnsciencepub.com The synthesis of chiral piperazines can be achieved through the iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. acs.org

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 2,5-Diketopiperazine | Lithium Aluminum Hydride (LiAlH₄) | Piperazine | wikipedia.org |

| Pyrazine | H₂, Ir-catalyst | Chiral Piperazine | acs.org |

| Pyrazine | Electrochemical Reduction | Piperazine | cdnsciencepub.com |

Transition-Metal-Catalyzed Piperazine Synthesis

Transition-metal catalysis has emerged as a powerful tool for the synthesis of piperazines, offering mild reaction conditions and high efficiency. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of N-arylpiperazines. mdpi.com A palladium-catalyzed cyclization reaction has been developed for the modular synthesis of highly substituted piperazines from a propargyl unit and various diamine components. organic-chemistry.org

Iridium and ruthenium complexes are also effective catalysts. mdpi.com A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, catalyzed by an iridium-based complex, provides access to 2-substituted piperazines. organic-chemistry.org An iridium-catalyzed method for the synthesis of complex C-substituted piperazines has been developed based on the head-to-head coupling of imines. acs.org

| Catalyst System | Reactants | Key Transformation | Reference |

| Palladium Catalyst | Aryl Halide, Piperazine | Buchwald-Hartwig Amination | mdpi.com |

| Iridium Photoredox Catalyst | Glycine-based Diamine, Aldehyde | Decarboxylative Annulation | organic-chemistry.org |

| Iridium Catalyst | Imines | [3+3] Cycloaddition | acs.org |

Borrowing Hydrogen Strategy for Piperazine Synthesis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally benign method for the N-alkylation of amines using alcohols as alkylating agents. whiterose.ac.uknih.govacs.org This process involves the temporary oxidation of an alcohol to a carbonyl compound by a transition metal catalyst, which "borrows" the hydrogen. univie.ac.at The resulting carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen. univie.ac.at This strategy can be applied to the synthesis of piperazines from simple amines and N-substituted diethanolamines, although yields can be variable. mdpi.com Ruthenium and iridium catalysts are commonly employed for these transformations. nih.govacs.org

The borrowing hydrogen approach can be limited by catalyst poisoning, especially when using densely functionalized intermediates that can act as chelating ligands and deactivate the catalyst. whiterose.ac.uk

| Catalyst Type | Reactants | Key Feature | Reference |

| Ruthenium/Iridium Complexes | Amine, Alcohol | N-Alkylation with water as byproduct | nih.govacs.org |

| Manganese(I) Pincer Complex | Amine, Alcohol | Atom-efficient N-alkylation | univie.ac.at |

Visible-Light-Promoted Decarboxylative Annulation Techniques for Piperazines

Recent advancements in photoredox catalysis have enabled novel strategies for piperazine synthesis. One such method involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. This approach allows for the synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild reaction conditions. The reaction can be efficiently catalyzed by iridium-based complexes, such as [Ir(ppy)2(dtbpy)]PF6, or organic photoredox catalysts like 4CzIPN. This methodology is adaptable for both batch and continuous flow setups, offering scalability.

The general transformation can be represented as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Glycine-based diamine | Aldehyde (R-CHO) | [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN | 2-Substituted piperazine |

This method's tolerance for a wide range of aldehydes suggests its potential applicability for installing an appropriately functionalized precursor to the methylsulfanylmethyl group at the 2-position of the piperazine ring.

Diastereoselective Intramolecular Hydroamination in Piperazine Synthesis

A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. This palladium-catalyzed reaction proceeds from aminoalkene substrates, which are readily prepared in high yields through the nucleophilic displacement of cyclic sulfamidates derived from amino acids. This strategy allows for the incorporation of various alkyl and aryl substituents at the 2-position with excellent stereocontrol. The hydroamination reaction demonstrates a preference for the formation of trans-2,6-disubstituted piperazines. The stereochemistry of the products has been confirmed by X-ray crystallography, which also revealed that the piperazine ring in these compounds preferentially adopts a twist-boat conformation. This conformation is attributed to A(1,3) strain, which is minimized when the 2-substituent occupies a pseudo-axial position.

| Catalyst System | Substrate | Key Transformation | Diastereoselectivity |

| Palladium catalyst | Aminoalkene | Intramolecular Hydroamination | High (favors trans) |

This methodology offers a robust route to enantiopure piperazines with diverse substitution patterns, making it a viable option for the synthesis of chiral 2-substituted piperazines.

Palladium-Catalyzed Aerobic Oxidative Cyclization to Piperazines

Palladium catalysis has also been effectively utilized in the aerobic oxidative cyclization of unsaturated amines to form various nitrogen-containing heterocycles, including piperazines. A notable example is a Wacker-type aerobic oxidative cyclization that employs a base-free Pd(DMSO)2(TFA)2 catalyst. This method is applicable to the synthesis of a range of six-membered N-heterocycles. Furthermore, palladium-catalyzed aerobic oxidative C-H/N-H annulation reactions provide another avenue to piperazine derivatives. These reactions often proceed under an oxygen atmosphere and demonstrate good functional group tolerance. The choice of palladium catalyst and reaction conditions, such as solvent and the presence of ligands, can significantly influence the efficiency and selectivity of the cyclization. For instance, systems utilizing Pd(OAc)2 with a ligand in a nonpolar solvent under an oxygen atmosphere have been shown to be effective.

| Catalyst | Oxidant | Key Transformation | Scope |

| Pd(DMSO)2(TFA)2 | O2 | Wacker-type aerobic oxidative cyclization | Morpholines, piperidines, piperazines |

| Pd(OAc)2 / Ligand | O2 | Aerobic oxidative C-H/N-H annulation | Substituted piperazines |

Introduction of the Methylsulfanylmethyl Moiety

The introduction of the methylsulfanylmethyl group (-CH2SCH3) is a critical step in the synthesis of the target compound. This can be achieved by either incorporating the fragment into a building block prior to piperazine ring formation or by functionalizing a pre-formed piperazine core.

Sulfanylacetanilide Synthesis

While not a direct precursor to 2-methylsulfanylmethyl-piperazine, the synthesis of sulfanylacetanilides provides insight into the formation of C-S bonds adjacent to an aromatic system, which can be conceptually informative. The synthesis of sulfanilamide, a related structure, often begins with acetanilide. A key step is the chlorosulfonation of acetanilide, followed by amination to introduce the sulfonamide group. While this involves a sulfonyl group rather than a sulfanyl group, the principles of activating an aromatic ring for subsequent functionalization are relevant.

A more direct analogy for introducing a sulfanyl group would involve the reaction of a suitable electrophile with a thiolate nucleophile. For instance, the synthesis of compounds containing a methylsulfanyl moiety can be achieved by reacting a substrate with sodium thiomethoxide.

Approaches to Methylsulfanylmethyl-Substituted Compounds

The (methylsulfanyl)methyl (Mtm) group has been utilized as a protecting group for carboxylic acids in peptide synthesis. The synthesis of (methylsulfanyl)methyl esters can be achieved by reacting a carboxylic acid with a reagent that delivers the -CH2SCH3 unit.

A plausible strategy for the synthesis of this compound would involve the use of a starting material that already contains the methylsulfanylmethyl fragment or a precursor. For example, an amino acid derivative bearing a methylsulfanylmethyl side chain could be a suitable starting point for the diastereoselective intramolecular hydroamination route described in section 2.1.8.

Alternatively, a pre-formed piperazine with a suitable leaving group at the 2-position, such as a hydroxymethyl or halomethyl group, could be reacted with sodium thiomethoxide to install the methylsulfanylmethyl moiety. The synthesis of 2-(hydroxymethyl)piperazines from commercially available piperazine-2-carboxylic acid is a known process. This intermediate could then be converted to a tosylate or a halide to facilitate nucleophilic substitution by the thiomethoxide.

A hypothetical reaction scheme is presented below:

| Starting Material | Reagent | Intermediate | Reagent 2 | Final Product |

| Piperazine-2-carboxylic acid | Reduction (e.g., LiAlH4) | 2-(Hydroxymethyl)piperazine | 1. TsCl, base 2. NaSCH3 | This compound |

Practical and Scalable Synthesis of 2-Substituted Chiral Piperazines

The development of practical and scalable synthetic routes to enantiomerically pure 2-substituted piperazines is of significant interest. One reported method commences from readily available α-amino acids, yielding orthogonally protected, chiral 2-substituted piperazines in four steps. A key transformation in this sequence is an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. This methodology has been successfully applied to multigram-scale synthesis and has also been extended to the construction of chiral 1,4-diazepanes and 1,4-diazocanes.

The scalability of this approach is a significant advantage for the potential large-scale production of chiral 2-substituted piperazines. The use of α-amino acids as starting materials provides a direct entry into enantiomerically pure products.

| Starting Material | Key Reagents | Key Transformation | Product | Scale |

| α-Amino acid | - | Conversion to chiral 1,2-diamine | Orthogonally protected chiral 1,2-diamine | Multigram |

| Chiral 1,2-diamine | Vinyl diphenyl sulfonium salt | Aza-Michael addition / Cyclization | Orthogonally protected 2-substituted chiral piperazine | Multigram |

This method could be adapted for the synthesis of this compound by starting with an appropriate α-amino acid that either contains the desired side chain or a functional group that can be converted to it.

Aza-Michael Addition Strategies

The construction of the piperazine ring itself can be achieved through various methods, with the Aza-Michael addition being a notable strategy for forming C-N bonds. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of 2-substituted piperazines, a suitably functionalized diamine precursor can undergo an intramolecular or intermolecular Aza-Michael addition to form the heterocyclic core. While direct synthesis of this compound via an Aza-Michael reaction involving a precursor already bearing the methylsulfanylmethyl moiety is not extensively documented, the general principle of using this reaction to form the piperazine ring is a cornerstone of heterocyclic chemistry. The reaction typically proceeds by reacting a 1,2-diamine with a Michael acceptor, leading to the formation of the six-membered ring. The specific substituent at the 2-position would be incorporated into one of the starting materials.

Orthogonal Protecting Group Utilization

Due to the presence of two secondary amine groups in the piperazine scaffold, selective functionalization is a significant challenge. Orthogonal protecting groups are essential tools to address this, allowing for the independent manipulation of the N1 and N4 positions. Commonly used amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives.

For the synthesis of this compound, a strategy would typically involve a piperazine precursor with a substituent at the 2-position that can be converted to the desired methylsulfanylmethyl group. For instance, starting with a commercially available and optically active precursor like (2S)-piperazine-2-carboxylic acid dihydrochloride, the two nitrogen atoms can be protected with orthogonal groups. This allows for subsequent chemical transformations on the carboxylic acid group, such as reduction to an alcohol, followed by conversion to the target functional group, without affecting the protected amines. The choice of protecting groups is critical and depends on the reaction conditions required for the subsequent steps. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been reported, which are key intermediates for further functionalization nih.govacs.orgresearchgate.net.

Table 1: Common Orthogonal Protecting Groups for Piperazine Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) |

| Nosyl | Ns | Mild nucleophilic conditions |

This table provides a summary of commonly used orthogonal protecting groups in piperazine synthesis and their respective cleavage conditions, enabling selective deprotection and functionalization.

Multigram Scale Production Methodologies

The transition from laboratory-scale synthesis to multigram or even kilogram-scale production presents its own set of challenges, including reaction efficiency, purification methods, and cost-effectiveness. For this compound, developing a scalable synthesis would likely rely on a robust and high-yielding route. A practical approach would be to start from a readily available and inexpensive starting material. The synthesis of differentially protected 2-(hydroxymethyl)piperazines has been demonstrated on a scalable level, providing a solid foundation for the large-scale production of its derivatives nih.govacs.orgresearchgate.net. The key to scalability is often the use of crystalline intermediates that can be easily purified by recrystallization, avoiding tedious and costly chromatographic separations.

Catalytic Aspects in this compound Synthesis

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of this compound and its analogues. Both homogeneous and heterogeneous catalysis can be applied to various steps of the synthetic sequence.

Homogeneous Catalysis Applications

Homogeneous catalysts are soluble in the reaction medium and can offer high selectivity and activity under mild reaction conditions. For the synthesis of the piperazine core, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bonds of the piperazine ring. While not directly applied to this compound in the reviewed literature, these methods are powerful tools for the synthesis of N-aryl piperazines. In the context of introducing the methylsulfanylmethyl group, a palladium-catalyzed coupling of a protected 2-halomethylpiperazine with a methylthiolate source could be envisioned.

Heterogeneous Catalysis Applications

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel is a common method for the deprotection of Cbz groups and the reduction of other functional groups. For instance, if a precursor with a reducible group is used to synthesize the piperazine ring, heterogeneous catalysis would be a key step.

Synthetic Routes to Key Precursors and Intermediates

The synthesis of this compound heavily relies on the availability of key precursors and intermediates. A plausible and efficient synthetic strategy would involve the preparation of a suitably protected 2-substituted piperazine that can be readily converted to the target compound.

A key intermediate for the synthesis of this compound is a protected 2-(hydroxymethyl)piperazine. This can be synthesized from commercially available starting materials such as (2S)-piperazine-2-carboxylic acid dihydrochloride nih.govacs.orgresearchgate.net. The synthesis involves the protection of the two nitrogen atoms with orthogonal protecting groups, followed by the reduction of the carboxylic acid to a primary alcohol.

Once the protected 2-(hydroxymethyl)piperazine is obtained, the hydroxyl group needs to be converted into a good leaving group, such as a mesylate or a tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base. Alternatively, the alcohol can be converted to a halide, for example, a chloride, using reagents like thionyl chloride or phosphorus pentachloride. The synthesis of 2-(chloromethyl)piperazine derivatives has been reported in the literature rsc.org.

The final step would be a nucleophilic substitution reaction where the leaving group is displaced by a methylthiolate anion. Sodium thiomethoxide (NaSMe) is a common and effective reagent for this purpose nih.govguidechem.comwikipedia.org. The reaction of an alkyl halide with sodium thiomethoxide is a well-established method for the formation of thioethers wikipedia.org.

Table 2: Proposed Synthetic Route to this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | (2S)-Piperazine-2-carboxylic acid | Boc₂O, Cbz-Cl | N¹,N⁴-diprotected piperazine-2-carboxylic acid |

| 2 | N¹,N⁴-diprotected piperazine-2-carboxylic acid | BH₃·THF or LiAlH₄ | N¹,N⁴-diprotected 2-(hydroxymethyl)piperazine |

| 3 | N¹,N⁴-diprotected 2-(hydroxymethyl)piperazine | MsCl, Et₃N or SOCl₂ | N¹,N⁴-diprotected 2-(mesyloxymethyl)piperazine or 2-(chloromethyl)piperazine |

| 4 | N¹,N⁴-diprotected 2-(mesyloxymethyl)piperazine or 2-(chloromethyl)piperazine | NaSMe | N¹,N⁴-diprotected this compound |

| 5 | N¹,N⁴-diprotected this compound | Deprotection reagents | This compound |

This table outlines a potential multi-step synthesis for this compound, starting from a readily available chiral precursor and utilizing standard organic transformations.

Derivatization Strategies for 2 Methylsulfanylmethyl Piperazine

Modification of the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety, with its two secondary amine groups, is a prime target for a range of derivatization reactions. These modifications can be broadly categorized into N-substitution reactions and ring-forming reactions like annulation and ring expansion.

N-Substitution Reactions for Analytical Derivatization

N-substitution reactions are fundamental to the derivatization of piperazine and its derivatives. These reactions involve the attachment of various functional groups to one or both of the nitrogen atoms, which can significantly alter the molecule's properties such as its polarity, volatility, and detectability by analytical instruments.

One of the most common strategies for the analytical derivatization of piperazines is N-acylation. nih.gov This involves the reaction of the piperazine nitrogens with acylating agents, such as benzoyl chlorides, to form amides. nih.gov These reactions are often straightforward and can be carried out under mild conditions. ambeed.com The resulting N-acylated derivatives often exhibit improved chromatographic behavior and can be more easily detected. For instance, the introduction of a chromophoric or fluorophoric acyl group can greatly enhance UV or fluorescence detection in high-performance liquid chromatography (HPLC). jocpr.comresearchgate.net

Another important N-substitution method is N-alkylation, which involves the introduction of an alkyl group onto the piperazine nitrogen. researchgate.net This can be achieved using alkyl halides or through reductive amination. mdpi.com While direct alkylation of piperazine can sometimes lead to a mixture of mono- and di-alkylated products, using a protecting group strategy, such as with Boc-piperazine, can allow for selective mono-alkylation. researchgate.net Subsequent removal of the protecting group yields the desired mono-alkylated piperazine. researchgate.net

For analytical purposes, derivatization with specific reagents is often employed to enhance detectability. Reagents like dansyl chloride and 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) are commonly used to create highly fluorescent or UV-active derivatives of piperazines, respectively. jocpr.comresearchgate.netjst.go.jp These derivatization reactions are typically robust and can be performed on trace amounts of the analyte, making them suitable for quantification in various matrices. jocpr.comresearchgate.net For gas chromatography-mass spectrometry (GC-MS) analysis, silylation or acylation is often necessary to increase the volatility and thermal stability of piperazine derivatives. researchgate.net

| Reaction Type | Reagent Example | Purpose | Reference |

|---|---|---|---|

| N-Acylation | Benzoyl chloride | Improved chromatographic behavior, introduction of chromophores | nih.gov |

| N-Alkylation | Alkyl halide | Structural modification, synthesis of new derivatives | researchgate.netmdpi.com |

| Dansylation | Dansyl chloride | Fluorescence detection in HPLC | jst.go.jp |

| Reaction with NBD-Cl | 4-chloro-7-nitrobenzofuran | UV detection in HPLC | jocpr.comresearchgate.net |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increased volatility for GC-MS analysis | researchgate.net |

Annulation and Ring-Expansion Derivatization

Annulation reactions offer a pathway to construct new rings fused to the piperazine core, leading to more complex polycyclic structures. One approach involves the reaction of a piperazine derivative with a bifunctional electrophile. For example, a 1,2-diamine can react with a vinyl sulfonium (B1226848) salt in an annulation reaction to form a piperazine ring. bris.ac.uk This methodology can be applied to create a variety of substituted piperazines. bris.ac.uk The development of solid-phase synthesis methods has also enabled the annulation of primary amines with resin-bound bismesylates to produce piperazines and related spirocyclic compounds. nih.gov

Ring expansion strategies provide a means to convert the six-membered piperazine ring into larger heterocyclic systems, such as diazepanes. While less common, such transformations can be achieved through specific rearrangement reactions. For instance, certain piperidine (B6355638) derivatives can undergo ring expansion to form azepanes, a strategy that could potentially be adapted for piperazine systems. rsc.org Another approach involves the cleavage of the bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO), a rigid piperazine-containing structure, to generate functionalized piperazine derivatives. rsc.org

Functionalization of the Methylsulfanylmethyl Group

The methylsulfanylmethyl side chain of 2-methylsulfanylmethyl-piperazine offers another site for derivatization, primarily through reactions involving the sulfur atom or the adjacent carbon-sulfur bond.

Sulfur Oxidation Reactions (e.g., to sulfoxide (B87167)/sulfone)

The sulfur atom in the methylsulfanylmethyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. This transformation can significantly impact the polarity and hydrogen bonding capabilities of the molecule. The oxidation of thioethers to sulfoxides can often be achieved with mild oxidizing agents, and further oxidation to the sulfone is also possible, sometimes with the same reagent under more forcing conditions. rsc.orgreddit.com

A variety of reagents and catalytic systems have been developed for the selective oxidation of thioethers. Hydrogen peroxide is a common and environmentally friendly oxidant, and its reactivity can be controlled through the use of catalysts. rsc.orgresearchgate.net For example, certain catalysts can promote the selective oxidation to the sulfoxide, while others favor the formation of the sulfone. organic-chemistry.org Electrochemical methods have also been explored for the oxidation of thioethers to sulfones, offering a potentially greener alternative to traditional chemical oxidants. rsc.org The oxidation of thioethers to sulfoxides can also be catalyzed by polyoxomolybdates, showing high efficiency and selectivity. rsc.org Manganese porphyrins have been demonstrated as effective electrocatalysts for the selective oxidation of thioethers to sulfoxides. acs.org

| Oxidizing System | Product | Key Features | Reference |

|---|---|---|---|

| Hydrogen peroxide with TS-1 catalyst | Sulfoxide or Sulfone | Catalyst can control selectivity | rsc.org |

| Electrochemical oxidation | Sulfone | Green chemistry approach | rsc.org |

| Polyoxomolybdates with H₂O₂ | Sulfoxide | High efficiency and selectivity | rsc.org |

| Manganese porphyrins (electrocatalytic) | Sulfoxide | High selectivity for sulfoxide | acs.org |

Carbon-Sulfur Bond Manipulations

The carbon-sulfur bond in the methylsulfanylmethyl group can also be a target for chemical manipulation, although these reactions are generally more challenging than sulfur oxidation. Cleavage of the C-S bond can lead to significant structural modifications. mdpi.comrsc.orghw.ac.ukrsc.org For instance, certain methods allow for the cleavage of C(sp³)–S bonds in thioethers, which can be utilized to introduce new functional groups. mdpi.com The reaction of thiols and dithioethers with hydrogen peroxide can lead to C-S bond cleavage and the formation of reduced products. rsc.orgresearchgate.net

Analytical Derivatization Methods for Detection and Quantification

For the detection and quantification of this compound, especially at low concentrations, derivatization is often a necessary step to enhance its analytical signal. jocpr.comresearchgate.net As piperazine itself lacks a strong chromophore, direct UV detection can be insensitive. jocpr.com

Pre-column derivatization with reagents that introduce a UV-active or fluorescent tag is a common strategy for HPLC analysis. jocpr.comresearchgate.netjst.go.jp As mentioned previously, NBD-Cl is a well-established reagent for creating UV-active derivatives of piperazines, allowing for their determination at parts-per-million levels. jocpr.comresearchgate.net Dansyl chloride is another popular choice that imparts strong fluorescence to the piperazine molecule, enabling highly sensitive detection. jst.go.jp For GC-MS analysis, derivatization is crucial to improve the volatility and chromatographic peak shape of piperazine compounds. scholars.directresearchgate.netmdpi.com This is typically achieved through acylation or silylation of the amine groups. researchgate.net

| Analytical Technique | Derivatization Reagent | Purpose of Derivatization | Reference |

|---|---|---|---|

| HPLC-UV | NBD-Cl (4-chloro-7-nitrobenzofuran) | Formation of a UV-active derivative for enhanced detection | jocpr.comresearchgate.netjocpr.com |

| HPLC-Fluorescence | Dansyl chloride | Formation of a fluorescent derivative for sensitive detection | jst.go.jp |

| HPLC-UV | Benzaldehyde | Formation of a UV-active derivative | tandfonline.com |

| GC-MS | Acylating or silylating agents | Increased volatility and improved chromatographic performance | researchgate.netresearchgate.net |

UV-Active Derivative Formation for Spectroscopic Analysis

Piperazine and its simple derivatives are known to lack a strong chromophore, rendering them difficult to detect using UV-Vis spectroscopy, a common detection method in high-performance liquid chromatography (HPLC). researchgate.net To overcome this limitation, a derivatizing agent that introduces a UV-active moiety to the piperazine ring is employed. This process significantly enhances the molar absorptivity of the analyte, allowing for sensitive detection at low concentrations. researchgate.netjocpr.com

A well-established method for creating UV-active derivatives of piperazines involves reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl). researchgate.netjocpr.com The reaction proceeds via nucleophilic substitution, where one of the nitrogen atoms of the piperazine ring attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion. This forms a stable, highly colored, and UV-active product. For this compound, the derivatization would likely occur at the less sterically hindered N4 position, although reaction at the N1 position is also possible.

Table 1: Reaction Parameters for UV-Active Derivatization of Piperazines with NBD-Cl

| Parameter | Condition | Rationale |

| Derivatizing Agent | 4-chloro-7-nitrobenzofuran (NBD-Cl) | Introduces a strongly UV-absorbing nitrobenzofuran moiety. researchgate.netjocpr.com |

| Solvent | Borate Buffer (pH ~9-10) | A basic medium facilitates the nucleophilic attack by deprotonating the piperazine nitrogen. |

| Temperature | 60-70 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 30-60 minutes | Sufficient time for the reaction to reach completion. |

| Detection Wavelength | ~340 nm | Corresponds to the maximum absorbance of the resulting NBD-piperazine derivative. jocpr.com |

The resulting derivative can be readily separated and quantified using reversed-phase HPLC with UV detection. The validation of such a method would typically involve assessing parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy to ensure reliable and reproducible results. researchgate.netjocpr.com

LC-MS/MS Enhancements via Derivatization

Derivatization strategies for LC-MS/MS often focus on introducing a permanently charged group or a group that is easily ionizable. For piperazines, this can be achieved by reacting them with reagents that introduce a quaternary ammonium (B1175870) or a readily protonated moiety. This enhances the formation of gas-phase ions in electrospray ionization (ESI), leading to a stronger signal.

For instance, derivatization with a reagent containing a sulfonyl group, such as dansyl chloride, has been shown to improve MS response. nih.gov More recently, novel reagents like Tmt-PP, which contains a triazine moiety, have been developed to enhance the MS response of molecules with amine groups. nih.gov These reagents not only improve ionization but can also influence the chromatographic retention of the analyte, potentially improving separation from matrix components.

Table 2: Derivatization Reagents for LC-MS/MS Enhancement

| Derivatizing Agent | Target Functional Group | Enhancement Mechanism |

| Dansyl Chloride | Primary and Secondary Amines | Introduces a readily ionizable dimethylamino group and a fluorescent tag. |

| Tmt-PP | Amines | Provides a high proton affinity for enhanced ESI response. nih.gov |

| 1-(2-pyridyl)piperazine (for carboxyl groups) | Carboxyl Groups | Used in peptide analysis to introduce a basic piperazine moiety for enhanced ionization. nih.gov |

While the latter example in the table is for derivatizing carboxyl groups with a piperazine, the principle of introducing a basic, easily protonated site to enhance ESI-MS signal is directly applicable to improving the detection of piperazine derivatives themselves.

Isocyanate Derivatizing Agent Development

Isocyanates are highly reactive compounds that are widely used in industrial processes. Due to their reactivity and potential health hazards, sensitive and reliable methods for their detection in air and other matrices are crucial. One common analytical approach involves derivatizing the isocyanate with a suitable reagent to form a stable derivative that can be analyzed by chromatography.

Piperazine derivatives have been successfully employed as derivatizing agents for isocyanates. A notable example is 1-(2-methoxyphenyl)piperazine (B120316) (MOPP), which is used in the UK Health and Safety Executive's Method 25 (MDHS 25) for the determination of isocyanates. google.com The reaction involves the nucleophilic addition of the secondary amine of the piperazine to the electrophilic carbon of the isocyanate group, forming a stable urea (B33335) derivative.

Given its structural similarity, this compound could potentially be developed as a novel derivatizing agent for isocyanates. The presence of the methylsulfanylmethyl group could influence the reactivity of the piperazine nitrogens and the chromatographic properties of the resulting urea derivative.

Table 3: Comparison of Potential Isocyanate Derivatizing Agents

| Derivatizing Agent | Key Features | Analytical Method |

| 1-(2-Methoxyphenyl)piperazine (MOPP) | Forms stable urea derivatives; used in established methods. google.comresearchgate.net | HPLC with UV and/or electrochemical detection. google.com |

| 1-(2-Pyridyl)piperazine | Used for derivatizing isocyanates for TLC and HPLC analysis. customs.go.jp | TLC, HPLC. customs.go.jp |

| Dibutylamine (DBA) | Forms stable urea derivatives; used as a reference method. researchgate.netnih.gov | GC, LC. nih.gov |

| This compound (potential) | The methylsulfanylmethyl group may alter reactivity and chromatographic retention. | Potentially HPLC with UV or MS detection. |

The development of this compound as an isocyanate derivatizing agent would require a systematic investigation of its reaction kinetics with various isocyanates, the stability of the resulting derivatives, and the development of a robust analytical method for their separation and quantification. The unique properties conferred by the methylsulfanylmethyl substituent could offer advantages in terms of selectivity or sensitivity compared to existing reagents.

2 Methylsulfanylmethyl Piperazine As a Chemical Building Block

Precursor for Complex Molecular ArchitecturesWhile the piperazine (B1678402) ring is a common structural motif in complex molecules and approved pharmaceuticals, there is no specific information available on 2-Methylsulfanylmethyl-piperazine serving as a key precursor for more complex molecular architectures.nih.gov

In-depth Search Reveals No Publicly Available Research on the Coordination Chemistry of this compound

Despite a comprehensive investigation into the coordination chemistry of the specific compound this compound, an extensive search of scientific databases and literature has found no published research detailing its use as a ligand in metal complexes.

While the individual components of the molecule—the piperazine ring and the methylsulfanyl (thioether) group—are well-known in coordination chemistry, their specific combination in this compound does not appear in the available scientific literature.

The piperazine scaffold is a common building block in the design of ligands for metal complexes. Its two nitrogen atoms can act as electron-pair donors, allowing it to bind to metal centers. Depending on the substituents on the nitrogen atoms, piperazine can coordinate to a metal in a simple monodentate fashion, chelate to a single metal center (often forcing the ring into a boat conformation), or bridge between two different metal ions. acs.orgmdpi.comrsc.org Reviews of piperazine-based ligands show their versatility in forming a wide array of metal complexes with applications in catalysis and materials science. rsc.orgnih.gov

Similarly, thioether groups (R-S-R') are recognized as effective "soft" donor ligands for various transition metals. The sulfur atom's lone pairs can coordinate to soft metal ions, and this interaction is crucial in the function of some metalloenzymes and has been explored in the development of synthetic catalysts. nih.govosti.gov Ligands that combine both nitrogen (a "hard" or "borderline" donor) and sulfur donors are of significant interest as they can exhibit unique coordination properties and selectivity for different metal ions. researchgate.netnih.gov

However, the specific molecule requested, this compound, which combines a piperazine ring with a thioether functional group at the 2-position, is not described in the context of coordination chemistry in the searched literature. Searches for its metal complexes, including those with palladium, zinc, cadmium, manganese, copper, nickel, and tin, yielded no specific results. While numerous studies detail the synthesis and characterization of complexes with other piperazine derivatives mdpi.combiointerfaceresearch.comnih.govacs.org or other N,S-donor ligands, osti.govnih.gov none focus on the title compound.

Therefore, it is not possible to provide an article on the coordination chemistry of this compound based on currently available scientific information. The ligand design principles, coordination modes, and the synthesis and characterization of its metal complexes have not been publicly documented.

Coordination Chemistry of 2 Methylsulfanylmethyl Piperazine

Influence of Ligand Geometry on Metal Coordination Environment

The geometry of the 2-methylsulfanylmethyl-piperazine ligand plays a crucial role in determining the ultimate coordination environment of the metal center. As a bidentate ligand, it forms a chelate ring upon coordination, which imposes significant steric and electronic constraints on the resulting metal complex. These constraints often lead to deviations from idealized coordination geometries.

Distorted Geometries (e.g., trigonal bipyramidal, square pyramidal, octahedral, tetrahedral)

The coordination of this compound to a metal ion can result in a variety of coordination geometries, which are often distorted from the idealized forms. The specific geometry adopted depends on several factors, including the nature of the metal ion, its oxidation state, and the coordination number. libretexts.org The rigidity of the chelate ring formed by the ligand is a primary source of this distortion. acs.org

For instance, in a six-coordinate complex, an octahedral geometry is expected. However, the bite angle of the this compound ligand, defined by the N-metal-S bond angle, may deviate from the ideal 90°, causing a distortion. This can lead to a trigonal prismatic geometry or a rhombically distorted octahedron. researchgate.net Similarly, five-coordinate complexes may adopt geometries that are intermediate between trigonal bipyramidal and square pyramidal. researchgate.net Four-coordinate complexes can exhibit either tetrahedral or square planar geometries, with the latter being common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). libretexts.org

The Jahn-Teller effect can also induce distortions in certain electronic configurations, particularly in octahedral complexes. libretexts.org This effect leads to a geometric distortion to reduce the symmetry and energy of the complex, often resulting in elongation or compression along one axis. libretexts.org

Table 1: Common Coordination Geometries and Examples

| Coordination Number | Geometry | Potential for Distortion with this compound | Example of a Complex with a Similar Ligand Type |

| 4 | Tetrahedral | Distortion from ideal 109.5° bond angles due to chelate ring strain. | [Zn(CN)₄]²⁻ libretexts.org |

| 4 | Square Planar | Common for d⁸ metals; cis/trans isomerism possible. | [Pt(NH₃)₂Cl₂] libretexts.org |

| 5 | Trigonal Bipyramidal | Can be distorted towards a square pyramidal geometry. | [CoCl₅]²⁻ libretexts.org |

| 5 | Square Pyramidal | Often observed in complexes with macrocyclic ligands containing piperazine (B1678402). researchgate.net | [Ni(II) complex with a piperazine-containing macrocycle] researchgate.net |

| 6 | Octahedral | Prone to distortions like trigonal twisting due to the ligand's bite angle. acs.org | [CoCl₆]³⁻ libretexts.org |

Conformational Analysis of Coordinated Ligands

Furthermore, the sulfur atom of the methylsulfanylmethyl group is a stereocenter upon coordination, as the two lone pairs on the sulfur become diastereotopic. This can lead to the formation of diastereomeric complexes. The inversion barrier at the sulfur atom in coordinated thioether ligands is generally high, meaning that these diastereomers can be stable and potentially separable. wikipedia.org The specific conformation adopted by the chelate ring will influence the orientation of the methyl group on the sulfur atom, which can have further steric implications for the complex.

Studies on other 2-substituted piperazines have shown that the preference for an axial or equatorial orientation of the substituent is a key factor in their chemical behavior. nih.gov For this compound, the orientation of the methylsulfanylmethyl group will be dictated by a combination of steric effects and the need to achieve an optimal N-metal-S bite angle for chelation.

Ligand Exchange and Substitution Reactions in Metal Complexes

Metal complexes of this compound can undergo ligand exchange and substitution reactions, where one or more ligands are replaced by others. The mechanisms of these reactions are heavily influenced by the nature of the metal center, the solvent, and the properties of both the entering and leaving ligands.

Associative Substitution Mechanisms

For square-planar complexes, which are common for d⁸ metal ions, ligand substitution reactions typically proceed through an associative mechanism. fiveable.meyoutube.comlibretexts.org This mechanism involves the initial attack of the incoming ligand on the metal center to form a five-coordinate intermediate, which then loses the leaving group to return to a four-coordinate square-planar geometry. chempedia.info The intermediate in this process often adopts a trigonal bipyramidal geometry. youtube.com

k_obs = k₁ + k₂[Y]

where [Y] is the concentration of the incoming ligand.

For octahedral complexes, while dissociative mechanisms are more common, associative pathways can also occur, particularly with strong nucleophiles. This would involve the formation of a seven-coordinate intermediate.

Trans-Effect Considerations for Sulfur Donor Ligands

The trans-effect is a phenomenon where a ligand influences the rate of substitution of the ligand positioned trans to it. wikipedia.org This effect is particularly prominent in square-planar complexes. mgcub.ac.in The sulfur donor of the this compound ligand is expected to have a significant trans-effect.

The kinetic trans-effect is the influence on the rate of the substitution reaction. Ligands with a strong trans-effect weaken the bond of the ligand trans to them, making it more labile and thus more easily substituted. The generally accepted series for the trans-effect is as follows:

F⁻, H₂O, OH⁻ < NH₃ < py < Cl⁻ < Br⁻ < I⁻, SCN⁻, NO₂⁻, SC(NH₂)₂, Ph⁻ < SO₃²⁻ < PR₃, AsR₃, SR₂ , CH₃⁻ < H⁻, NO, CO, CN⁻, C₂H₄. wikipedia.org

As seen in the series, thioethers (SR₂) are strong trans-directing ligands. This is attributed to their ability to act as strong σ-donors and potential π-acceptors. mgcub.ac.inlibretexts.org As a strong σ-donor, the thioether ligand forms a strong bond with the metal, which in turn weakens the bond to the ligand in the trans position. libretexts.orglibretexts.org The π-acceptor capability of the sulfur atom can further stabilize the five-coordinate transition state of an associative substitution reaction, thereby increasing the reaction rate. mgcub.ac.in

Therefore, in a metal complex containing this compound, the ligand positioned trans to the sulfur donor will be the most susceptible to substitution. This has important implications for the rational synthesis of specific isomers of these complexes. libretexts.org

Table 2: Trans-Effect Series of Selected Ligands

| Ligand | Relative Trans-Effect |

| H₂O | Weak |

| NH₃ | Weak |

| Cl⁻ | Moderate |

| Br⁻ | Moderate |

| I⁻ | Strong |

| SR₂ (Thioether) | Strong |

| PR₃ (Phosphine) | Very Strong |

| CO, CN⁻ | Very Strong |

Advanced Structural Elucidation of 2 Methylsulfanylmethyl Piperazine and Its Derivatives

Röntgenkristallographie

Die Röntgenkristallographie ist eine leistungsstarke Technik zur Bestimmung der exakten Anordnung von Atomen in einem Kristallgitter.

Die Einkristall-Röntgendiffraktometrie ist die unangefochtene Methode zur Aufklärung der dreidimensionalen Struktur von Molekülen, einschließlich der Bestimmung der absoluten Konfiguration chiraler Zentren. researchgate.netspringernature.comnih.gov Für Derivate des 2-Methylsulfanylmethyl-piperazins, die stereogene Zentren aufweisen, ermöglicht diese Technik die eindeutige Zuweisung der räumlichen Anordnung der Substituenten. researchgate.net Die Methode beruht auf der Analyse der Beugungsmuster von Röntgenstrahlen, die auf einen Einkristall der zu untersuchenden Substanz treffen. Aus den Intensitäten der gebeugten Strahlen kann die Elektronendichteverteilung im Kristall berechnet und daraus ein detailliertes 3D-Modell des Moleküls erstellt werden. acs.org In Fällen, in denen die Kristallisation einer reinen enantiomeren Form schwierig ist, können Cokristallisationsstrategien angewendet werden, um für die Analyse geeignete Einkristalle zu erhalten. researchgate.net

Die Bestimmung der absoluten Struktur ist besonders wichtig für pharmazeutisch relevante Moleküle, da unterschiedliche Enantiomere oft drastisch unterschiedliche biologische Aktivitäten aufweisen. acs.org Moderne probabilistische Ansätze, die auf den Intensitätsunterschieden von Bijvoet-Paaren basieren, verbessern die Zuverlässigkeit der Bestimmung der absoluten Konfiguration. researchgate.net

Die Analyse der durch Röntgenkristallographie gewonnenen Daten beschränkt sich nicht nur auf die Konnektivität der Atome innerhalb eines einzelnen Moleküls, sondern umfasst auch die Untersuchung der übergeordneten Anordnung im Kristallgitter. tandfonline.comtandfonline.com So können beispielsweise bei Piperazin-Derivaten spezifische Konformationen des Piperazinrings, wie die Sessel- oder Wannenkonformation, identifiziert werden. Die Orientierung von Substituenten am Ring, wie der Methylsulfanylmethyl-Gruppe, wird präzise bestimmt. tandfonline.com

Darüber hinaus ermöglicht die Analyse die Charakterisierung von supramolekularen Anordnungen, wie z. B. die Bildung von Dimeren oder Polymerketten durch intermolekulare Wechselwirkungen. nih.gov Bei einem Derivat des 4-Amino-1-(prop-2-in-1-yl)pyrimidin-2(1H)-on wurde beispielsweise ein dreidimensionales Netzwerk identifiziert, das durch Wasserstoffbrückenbindungen und π-π-StapWechselwirkungen gebildet wird und zu engen Kanälen führt, die sich parallel zur c-Achse erstrecken. nih.gov

Die Hirshfeld-Oberflächenanalyse ist ein leistungsfähiges Werkzeug zur Visualisierung und Quantifizierung intermolekularer Wechselwirkungen in einem Kristall. scirp.orgrsc.org Diese Methode ermöglicht es, die Beiträge verschiedener Arten von Kontakten zur gesamten Kristallpackung zu bewerten. nih.gov

Durch die Auftragung der normalisierten Kontaktdistanz (d_norm) auf der Hirshfeld-Oberfläche können Bereiche mit engen intermolekularen Kontakten identifiziert werden. Rote Bereiche deuten auf Kontakte hin, die kürzer als die Summe der Van-der-Waals-Radien sind und oft mit Wasserstoffbrückenbindungen assoziiert werden. nih.govscirp.org

Für Piperazin-Derivate und ähnliche heterocyclische Verbindungen sind typische intermolekulare Wechselwirkungen:

Wasserstoffbrückenbindungen: N-H···O, N-H···N und C-H···O sind häufig anzutreffen und spielen eine entscheidende Rolle bei der Stabilisierung der Kristallstruktur. nih.govnih.gov

Van-der-Waals-Kräfte: H···H-Kontakte leisten oft einen signifikanten Beitrag zur gesamten Kristallpackung, was auf den hohen Wasserstoffanteil in organischen Molekülen zurückzuführen ist. nih.govscirp.org

Andere Wechselwirkungen: Auch C-H···π- und π-π-StapWechselwirkungen können zur Stabilisierung der Kristallpackung beitragen. nih.govnih.gov

Die quantitative Analyse der Hirshfeld-Oberfläche, oft dargestellt in Form von 2D-Fingerprint-Plots, liefert prozentuale Anteile der verschiedenen intermolekularen Kontakte. nih.govscirp.org

Tabelle 1: Typische Beiträge intermolekularer Kontakte zur Hirshfeld-Oberfläche für ein substituiertes Pyrimidinon-Derivat. nih.gov

| Interaktionstyp | Beitrag zur Hirshfeld-Oberfläche (%) |

| H···H | 36.2 |

| H···C/C···H | 20.9 |

| H···O/O···H | 17.8 |

| H···N/N···H | 12.2 |

Kernmagnetische Resonanz (NMR)-Spektroskopie

Die NMR-Spektroskopie ist eine unverzichtbare Methode zur Strukturaufklärung von Molekülen in Lösung. Sie liefert detaillierte Informationen über die chemische Umgebung, die Konnektivität und die räumliche Anordnung von Atomen. nih.govresearchgate.net

Die ¹H- und ¹³C-NMR-Spektroskopie sind grundlegende Techniken zur Charakterisierung von 2-Methylsulfanylmethyl-piperazin und seinen Derivaten. lew.roresearchgate.net

¹H-NMR: Die chemischen Verschiebungen der Protonen geben Aufschluss über ihre elektronische Umgebung. Beispielsweise sind die Protonen der Methylengruppe neben dem Schwefelatom und die Protonen des Piperazinrings in charakteristischen Bereichen des Spektrums zu erwarten. Die Kopplung zwischen benachbarten Protonen führt zur Aufspaltung der Signale (Multiplizität), was Rückschlüsse auf die Anzahl der benachbarten Protonen zulässt. Bei Piperazin-Derivaten können die Signale der Piperazin-Protonen als komplexe Multipletts oder breite Singuletts erscheinen, was auf die acht nicht-äquivalenten Protonen und mögliche Konformationsänderungen zurückzuführen ist. researchgate.net

¹³C-NMR: Dieses Spektrum zeigt die chemischen Verschiebungen der Kohlenstoffatome. Die Position eines Signals hängt von der Hybridisierung und der elektronischen Umgebung des jeweiligen Kohlenstoffatoms ab. So lassen sich beispielsweise die Kohlenstoffatome der Methylsulfanylmethyl-Gruppe von den Kohlenstoffatomen des Piperazinrings unterscheiden. lew.ro

Tabelle 2: Hypothetische ¹H- und ¹³C-NMR-Daten für 2-Methylsulfanylmethyl-piperazin.

| Atom | ¹H Chemische Verschiebung (ppm) | Multiplizität | ¹³C Chemische Verschiebung (ppm) |

| -S-CH₃ | ~2.1 | s | ~15 |

| -S-CH₂ - | ~2.6 | m | ~38 |

| Piperazin-H | 2.5 - 3.0 | m | 45 - 55 |

| NH | variabel | br s | - |

Zweidimensionale (2D) NMR-Experimente sind entscheidend für die vollständige Zuordnung der Signale und die Aufklärung komplexer Strukturen. nih.govscribd.comslideshare.net

COSY (Correlation Spectroscopy): Dieses Experiment zeigt Korrelationen zwischen Protonen, die über zwei oder drei Bindungen miteinander koppeln. sdsu.eduyoutube.com Es hilft, Spinkopplungs-Netzwerke innerhalb des Moleküls zu identifizieren, beispielsweise die Kopplungen zwischen den Protonen des Piperazinrings.

HSQC (Heteronuclear Single Quantum Coherence): Das HSQC-Spektrum korreliert Protonensignale mit den Signalen der direkt gebundenen Kohlenstoffatome. sdsu.eduyoutube.com Dies ermöglicht die eindeutige Zuordnung der ¹³C-Signale zu den entsprechenden Protonen.

HMBC (Heteronuclear Multiple Bond Correlation): Dieses Experiment detektiert Korrelationen über mehrere Bindungen (typischerweise 2-4 Bindungen) zwischen Protonen und Kohlenstoffatomen. sdsu.eduyoutube.com Es ist besonders nützlich, um die Konnektivität über quartäre Kohlenstoffatome hinweg zu bestimmen und die Verknüpfung verschiedener Molekülfragmente zu bestätigen, wie z. B. die Anbindung der Methylsulfanylmethyl-Gruppe an den Piperazinring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Das NOESY-Experiment zeigt Korrelationen zwischen Protonen, die im Raum nahe beieinander liegen, unabhängig davon, ob sie chemisch gebunden sind. princeton.edu Diese Information ist entscheidend für die Bestimmung der relativen Stereochemie und der Konformation des Moleküls. Beispielsweise kann die räumliche Nähe zwischen den Protonen der Methylsulfanylmethyl-Gruppe und bestimmten Protonen des Piperazinrings Aufschluss über die bevorzugte Konformation des Substituenten geben.

Durch die kombinierte Analyse dieser 1D- und 2D-NMR-Spektren kann eine vollständige und eindeutige Strukturaufklärung für 2-Methylsulfanylmethyl-piperazin und seine Derivate erreicht werden. nih.govresearchgate.net

Tabelle der erwähnten Verbindungen

| Verbindungsname |

| 2-Methylsulfanylmethyl-piperazin |

| 4-Amino-1-(prop-2-in-1-yl)pyrimidin-2(1H)-on |

| Piperidin |

| 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazid |

| Methylisothiocyanat |

| p-Fluorphenylisothiocyanat |

| 1-Aryl-4-propylpiperazin |

| tert-Butyl-4-(4-nitrophenyl)piperazin-1-carboxylat |

| 2-{4-[(tert-Butoxy-carbonyl)]piperazin-1-yl}pyridin-3-carbonsäure |

Advanced NMR for Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of 2-methylsulfanylmethyl-piperazine and its derivatives. Temperature-dependent 1H NMR studies, in particular, provide valuable insights into the rotational barriers and ring inversion processes that characterize these molecules. researchgate.netrsc.org

In many piperazine (B1678402) derivatives, the presence of an amide bond introduces restricted rotation, leading to the existence of different conformers at room temperature. researchgate.netrsc.org This restricted rotation, coupled with the interconversion of the piperazine ring's chair conformations, can result in complex NMR spectra. researchgate.netrsc.org By analyzing the coalescence of NMR signals at varying temperatures, researchers can determine the energy barriers for these conformational changes. nih.gov

For instance, in studies of N-benzoylated piperazines, two distinct coalescence points were often observed. rsc.org One corresponds to the rotation around the amide bond, and the other to the piperazine ring inversion. rsc.org The activation energy barriers (ΔG‡) for these processes have been calculated to be in the range of 56 to 80 kJ mol−1. rsc.org It has been noted that the energy barrier for the amide bond rotation is typically higher than that for the ring inversion. rsc.org

The nature and position of substituents on the piperazine ring or its appendages can significantly influence these energy barriers. researchgate.netrsc.org For example, an additional aryl substituent on the amine nitrogen has been shown to lower the rotational and inversion barriers compared to a free secondary amine. researchgate.netrsc.org The electronic properties of substituents on a benzoyl group can also be correlated with the activation energies, as demonstrated by analyses using Hammett constants. researchgate.netrsc.org

The understanding of these conformational behaviors is crucial for explaining the biological and pharmacological activities of these compounds, as well as for their applications in material sciences. researchgate.net

Table 1: Representative 1H NMR Data for Piperazine Derivatives

| Compound | Solvent | Temperature (°C) | Chemical Shift (ppm) - Piperazine Ring Protons | Reference |

| 1-(4-Nitrobenzoyl)piperazine | CDCl3 | Room Temp | 3.40, 3.55, 3.74, 3.90 | rsc.org |

| 1-(4-Nitrobenzoyl)piperazine | DMSO-d6 | Room Temp | 2.6 - 4.0 | researchgate.net |

| 1-(4-Nitrobenzoyl)piperazine | CDCl3 | >67 | Coalesced to two signals | nih.gov |

| Symmetrically N,N'-disubstituted derivatives | CDCl3 | -10 | Four independent signals | rsc.org |

| Symmetrically N,N'-disubstituted derivatives | CDCl3 | >25-30 | One summarized signal | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives, providing crucial information on molecular weight and structure. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful method for determining the precise elemental composition of a molecule. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, often to within a few parts per million (ppm). nih.gov This level of precision allows for the unambiguous determination of the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. researchgate.net

For newly synthesized piperazine derivatives, HRMS is a standard characterization technique. nih.govnih.gov For example, in the characterization of novel piperazine-substituted dihydrofuran derivatives, HRMS was used alongside NMR and FTIR spectroscopy to confirm the structures of the synthesized compounds. nih.gov Similarly, in the development of new piperazine derivatives as potential antimicrobial agents, HRMS played a key role in confirming the elemental composition of the target molecules. nih.govresearchgate.net The ability of HRMS to provide exact mass measurements is critical for confirming the successful synthesis of novel compounds and for providing definitive evidence of their elemental makeup. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. xml-journal.net This method is particularly valuable for identifying the structural components of a molecule and for distinguishing between isomers. nih.gov In MS/MS, a precursor ion of a specific m/z is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed. xml-journal.net

The fragmentation patterns of piperazine derivatives are often characteristic of their core structure and substituents. xml-journal.netresearchgate.net Common fragmentation pathways for piperazine compounds involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the ring to its substituents. xml-journal.net For instance, in benzylpiperazines, a characteristic fragment ion is often observed at m/z 91, corresponding to the benzyl (B1604629) cation. xml-journal.net Phenylpiperazines, on the other hand, typically show common fragment ions at m/z 119, 70, and 56. xml-journal.net

The specific fragmentation patterns can be used to identify unknown piperazine derivatives or to confirm the structure of newly synthesized compounds. researchgate.net For example, the fragmentation of 1-(3-chlorophenyl)piperazine (B195711) (mCPP) yields typical fragment ions at m/z 154 and 140, while 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows characteristic fragments at m/z 188 and 174. xml-journal.net These distinct fragmentation pathways provide a "fingerprint" for each compound, aiding in its identification. researchgate.net

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. dummies.com This is because different chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation at characteristic wavenumbers. dummies.com

In the context of this compound and its derivatives, IR spectroscopy can be used to confirm the presence of key functional groups. nih.gov For piperazine itself, characteristic IR bands include C-H stretching vibrations in the region of 2750-3050 cm⁻¹, C-C stretching from 1430-1625 cm⁻¹, and C-N and N-H stretching vibrations. researchgate.net The N-H stretching bands in secondary amines like piperazine typically appear in the 3220-3500 cm⁻¹ region. niscpr.res.in

For derivatives of this compound, the IR spectrum will show additional bands corresponding to the specific functional groups introduced. For example, the presence of a methylsulfanyl group (-S-CH₃) would be indicated by C-S stretching vibrations, which are typically weak and appear in the 600-800 cm⁻¹ range. The presence of a methyl group is confirmed by C-H stretching and bending vibrations. muni.cz

IR spectroscopy is a standard characterization technique used alongside NMR and mass spectrometry to confirm the structure of newly synthesized piperazine derivatives. nih.govlew.ro

Table 2: Characteristic IR Absorption Frequencies for Piperazine and its Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| N-H (in piperazine) | Stretching | 3220 - 3500 | niscpr.res.in |

| C-H (in piperazine ring) | Stretching | 2750 - 3050 | researchgate.net |

| C-C (in piperazine ring) | Stretching | 1430 - 1625 | researchgate.net |

| C-S | Stretching | 600 - 800 | |

| C-H (in methyl group) | Stretching | ~2850 - 2960 | dummies.com |

| C-H (in methyl group) | Bending | ~1375, 1450 | dummies.com |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. nih.gov A key difference is that vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa.

For piperazine and its derivatives, Raman spectroscopy can provide additional structural information. researchgate.net For instance, in piperazine, C-H stretching vibrations are observed in the Raman spectrum at approximately 2833 and 2771 cm⁻¹. researchgate.net Studies on 2-methylpiperazine (B152721) have utilized Raman spectroscopy in conjunction with theoretical calculations to perform a detailed vibrational analysis. nih.gov

Raman spectroscopy can also be used to study intermolecular interactions, such as hydrogen bonding in complexes involving piperazine. researchgate.net Changes in the Raman spectra of piperazine upon complexation can provide insights into the nature and strength of these interactions. researchgate.netnii.ac.jp

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is a characteristic feature of the molecule's structure, particularly the presence of chromophores and conjugated systems.

Reaction Progress Monitoring

UV-Visible spectroscopy can be a valuable tool for monitoring the progress of chemical reactions in real-time. This is particularly useful when one of the reactants or products has a distinct chromophore, allowing for its concentration to be tracked over time.

While this compound itself is not UV-active, its reactions can be monitored using UV-Vis spectroscopy if it is reacted with a chromophoric reagent or if the product of the reaction is chromophoric. For instance, in the synthesis of a derivative where a chromophore is attached to the piperazine nitrogen, the reaction progress can be followed by monitoring the appearance of the product's characteristic absorbance band or the disappearance of the reactant's absorbance band.

Consider a hypothetical reaction where this compound is reacted with a chromophoric electrophile, "C-X," to form a new derivative, "this compound-C." If "C-X" has a strong absorbance at a specific wavelength that is different from the product, the decrease in absorbance at this wavelength can be used to monitor the consumption of the reactant. Conversely, if the product "this compound-C" has a unique absorbance maximum, the increase in absorbance at this wavelength can be used to track product formation.

The following data table illustrates how reaction progress could be monitored by observing the change in absorbance at the λmax of the product.

| Time (minutes) | Absorbance at Product's λmax | Concentration of Product (arbitrary units) |

| 0 | 0.010 | 0 |

| 10 | 0.250 | 24 |

| 20 | 0.450 | 44 |

| 30 | 0.600 | 59 |

| 40 | 0.700 | 69 |

| 50 | 0.760 | 75 |

| 60 | 0.800 | 79 |

| 90 | 0.850 | 84 |

| 120 | 0.852 | 84.2 |

This table represents a hypothetical reaction where the product has a distinct absorbance. The concentration is calculated based on the absorbance and the molar absorptivity of the product according to the Beer-Lambert law.

This method provides a continuous and non-invasive way to study the kinetics of a reaction, allowing for the determination of reaction rates and the optimization of reaction conditions such as temperature, catalyst loading, and reactant concentrations.

Reaction Mechanisms and Kinetics of 2 Methylsulfanylmethyl Piperazine Transformations

Mechanistic Investigations of Piperazine (B1678402) Ring Formation

The formation of the piperazine ring, a core component of 2-methylsulfanylmethyl-piperazine, can be achieved through various synthetic routes, each with its own mechanistic intricacies. While specific studies on the direct synthesis of this compound are not extensively documented, the mechanisms can be inferred from the synthesis of related piperazine derivatives.

One common approach involves the cyclization of N-(β-hydroxypropyl)ethylenediamine derivatives. In a related synthesis of 2-methylpiperazine (B152721), a proposed photocatalytic mechanism suggests that the reaction is initiated by the oxidation of the hydrogen atom on the tertiary carbon of an N-(β-hydroxypropyl)ethylenediamine precursor. iitm.ac.in The resulting radical is then believed to undergo cyclization onto the amine group, facilitated by catalytic dehydration on a zeolite surface. iitm.ac.in Subsequent reduction of the intermediate radical species yields the 2-methylpiperazine product. iitm.ac.in A similar pathway could be envisioned for this compound, starting from a suitably substituted precursor containing the methylsulfanylmethyl group.

Another general and widely used method for piperazine ring formation is the reaction between an amine, such as ethylenediamine (B42938), and a dihaloalkane or a diol. The mechanism for these reactions typically involves a series of nucleophilic substitution steps. For instance, the reaction of bis(dichloroethyl)amine with an aniline (B41778) derivative has been utilized to construct the piperazine ring. mdpi.com